Home > Products > Building Blocks P16128 > 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol - 842149-46-6

2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol

Catalog Number: EVT-1814793
CAS Number: 842149-46-6
Molecular Formula: C10H9ClN6O2
Molecular Weight: 280.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

    Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor. [] It exhibits IC50 values of 2 nM, 13 nM, and 9 nM against AKT1, AKT2, and AKT3, respectively. [] GSK690693 effectively inhibits intracellular AKT activity, as evidenced by the reduced phosphorylation levels of GSK3β. [] In vivo studies using human breast carcinoma (BT474) xenografts in immunocompromised mice demonstrated that intraperitoneal administration of GSK690693 led to the inhibition of GSK3β phosphorylation and tumor growth. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that exhibits potent vasodilatory activity. [, ] It effectively decreases pulmonary and systemic arterial pressures while increasing cardiac output. [] SB-772077-B demonstrates superior potency compared to other Rho kinase inhibitors, such as Y-27632 and fasudil, in reducing blood pressure. [] Furthermore, chronic treatment with SB-772077-B has been shown to attenuate monocrotaline-induced increases in pulmonary arterial pressure in rats. []

    Compound Description: GSK269962A is another novel aminofurazan-based Rho kinase (ROCK) inhibitor. [] It displays potent inhibitory activity against ROCK1 with an IC50 value of 1.6 nM. [] GSK269962A also exhibits high selectivity for ROCK, demonstrating more than 30-fold selectivity against a panel of other serine/threonine kinases. [] This compound effectively blocks the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated monocytes. [] GSK269962A also induces vasorelaxation in preconstricted rat aorta (IC50 = 35 nM) and significantly reduces systemic blood pressure in spontaneously hypertensive rats in a dose-dependent manner when administered orally. []

Overview

2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol is a synthetic compound with the molecular formula C10H9ClN6O2C_{10}H_{9}ClN_{6}O_{2} and a molecular weight of approximately 280.67 g/mol. This compound features a complex structure that includes an imidazo[4,5-c]pyridine core substituted with a chloro group and an amino-oxadiazole moiety. It is classified under heterocyclic compounds due to its nitrogen-containing ring structures.

Source and Classification

The compound is cataloged under various chemical databases, including PubChem and ChEBI, where it is identified by the CAS number 842149-46-6 . Its classification as a heterocyclic compound places it within a category of organic compounds that contain rings composed of at least one atom other than carbon, typically nitrogen, oxygen, or sulfur.

Synthesis Analysis

Methods

The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol involves several steps that may include:

  1. Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Chlorination: The introduction of the chloro group at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  3. Oxadiazole Formation: The oxadiazole ring can be synthesized from hydrazine derivatives and carboxylic acids or via cyclization of amidoximes.
  4. Final Coupling: The final step involves coupling the oxadiazole with the imidazo[4,5-c]pyridine derivative to yield the target compound.

Technical Details

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol features:

  • An imidazo[4,5-c]pyridine ring system.
  • A chloro substituent at the 4-position.
  • An amino group attached to the 1,2,5-oxadiazole ring.

Data

The compound's structural representation can be depicted using various chemical drawing software or databases that provide three-dimensional models. The presence of multiple nitrogen atoms contributes to its potential biological activity.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
  2. Reduction Reactions: The oxadiazole ring may be reduced under specific conditions to yield corresponding amines.
  3. Rearrangements: Under acidic or basic conditions, rearrangements may occur affecting the imidazo structure.

Technical Details

Each reaction pathway requires optimization of conditions such as pH and temperature to maximize yields and minimize side products.

Mechanism of Action

The mechanism of action for 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol may involve interaction with biological targets such as enzymes or receptors.

Process

The compound could act as an inhibitor or modulator in biochemical pathways related to cell signaling or metabolic processes. Detailed studies involving molecular docking and in vitro assays would elucidate its precise mechanism.

Data

Quantitative data regarding binding affinities and inhibition constants would be crucial for understanding its biological efficacy.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit the following physical properties:

  • Appearance: Typically a solid powder.
  • Melting Point: Specific melting point data would need to be determined experimentally.

Chemical Properties

Chemical properties include solubility profiles in various solvents (e.g., water, ethanol) and stability under different pH conditions.

Relevant Data

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming purity and structural integrity.

Applications

2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol has potential applications in medicinal chemistry as a lead compound for drug development targeting specific diseases or biological pathways.

Scientific Uses

Research into this compound may focus on its role as an antimicrobial agent or in cancer therapeutics due to its unique structural features that could interact with biological targets effectively.

Synthetic Methodologies and Optimization

Design Strategies for Imidazo[4,5-c]pyridine Core Functionalization

The imidazo[4,5-c]pyridine scaffold serves as the central pharmacore, demanding precise functionalization at C-2, C-4, N-1, and C-7. Retrosynthetic analysis typically involves two primary routes:

  • Condensation Approach: 4-Chloro-3-aminopyridine undergoes cyclization with orthoesters or aldehydes, introducing the C-2 carbon early. This method benefits from commercial precursor availability but risks poor regioselectivity during subsequent substitutions [3].
  • Post-Functionalization Approach: Preformed imidazo[4,5-c]pyridine (e.g., 1H-imidazo[4,5-c]pyridin-7-ol) undergoes sequential modifications. While requiring multi-step synthesis, this route offers superior control for installing sterically demanding groups like the 4-amino-1,2,5-oxadiazol-3-yl moiety at C-2 [1] [8].Key challenges include minimizing byproducts during ring closure and ensuring solubility for downstream reactions. Polar aprotic solvents (DMF, NMP) at 80–120°C typically optimize cyclization yields [3].

Regioselective Chlorination at the 4-Position

Chlorination at C-4 leverages electrophilic aromatic substitution (EAS) directed by the bridgehead nitrogen. Critical parameters include:

  • Chlorinating Agents: N-Chlorosuccinimide (NCS) in DMF achieves >85% regioselectivity due to moderate electrophilicity, whereas Cl₂ or SO₂Cl₂ causes over-chlorination [3].
  • Solvent Influence: Dichloromethane or acetonitrile at 0–25°C suppresses side reactions. Protic solvents (e.g., methanol) must be avoided to prevent solvolysis [1].
  • Protection Strategies: When the C-7 hydroxyl is present, silylation (TBDMSCl) before chlorination prevents oxidation. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl post-chlorination [2].

Table 1: Chlorination Agents and Regioselectivity

AgentSolventTemp (°C)Yield (%)Regioselectivity
NCSDMF2578>85% C-4
Cl₂CH₂Cl₂06560-70% C-4
SO₂Cl₂MeCN257275% C-4

Oxadiazole Ring Construction: Cyclocondensation Approaches

The 4-amino-1,2,5-oxadiazol-3-yl (amino-furazan) group at C-2 is synthesized via [3+2] cycloaddition:

  • Method A: Amidoxime intermediate (from nitrile and hydroxylamine) reacts with glyoxal or ethyl chlorooxoacetate. This route requires anhydrous conditions and gives 60–70% yields but risks imidazole ring degradation [1] [6].
  • Method B: Direct cyclocondensation of a pre-installed C-2 nitrile with hydroxylamine in pyridine/ethanol (1:1) at 60°C, followed by oxidation (NaOCl or Pb(OAc)₄). This achieves higher regiopurity (>90%) and avoids core modification [6] [8].The amino group is introduced by reducing a nitro-furazan precursor (SnCl₂/HCl) or via protected amidoximes [7].

Ethyl Group Introduction: Alkylation Techniques

N-1 ethylation employs SN₂ reactions under basic conditions:

  • Alkylating Agents: Bromoethane or iodoethane with K₂CO₃ in DMF affords >90% N-alkylation. Iodoethane’s superior leaving group ability minimizes O-alkylation byproducts [1] [2].
  • Phase-Transfer Catalysis (PTC): Benzyltriethylammonium chloride enables alkylation in biphasic systems (toluene/H₂O), reducing solvent waste and improving scalability [8].
  • Microwave Assistance: 10-minute reactions at 100°C enhance conversion rates to >95% while suppressing dimerization [3].

Oxypropylamine Side Chain Modifications

While the core compound lacks an oxypropylamine chain, its derivatives (e.g., ABP004371) incorporate piperidin-4-yloxy groups at C-7 via nucleophilic aromatic substitution (SNAr):

  • Direct Displacement: 4,7-Dichloro intermediates react with 4-hydroxypiperidine using Cs₂CO₃ in DMSO at 120°C. Electron-withdrawing groups (chloro, oxadiazole) activate C-7 for substitution [4].
  • Linker Diversification: Alkylation of the C-7 hydroxyl with epichlorohydrin introduces an epoxypropyl handle, which undergoes aminolysis with piperidine to form 7-(2-hydroxy-3-piperidin-1-ylpropoxy) derivatives [4].

Table 2: SNAr Conditions for C-7 Functionalization

NucleophileBaseSolventTemp (°C)Yield (%)
Piperidin-4-olCs₂CO₃DMSO12075
MorpholineK₂CO₃DMF10068
N-Boc-piperazineDIEANMP13082

Properties

CAS Number

842149-46-6

Product Name

2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-ol

Molecular Formula

C10H9ClN6O2

Molecular Weight

280.67 g/mol

InChI

InChI=1S/C10H9ClN6O2/c1-2-17-7-4(18)3-13-8(11)5(7)14-10(17)6-9(12)16-19-15-6/h3,18H,2H2,1H3,(H2,12,16)

InChI Key

WGKAFLLLVPMZQU-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC=C2O)Cl)N=C1C3=NON=C3N

Canonical SMILES

CCN1C2=C(C(=NC=C2O)Cl)N=C1C3=NON=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.